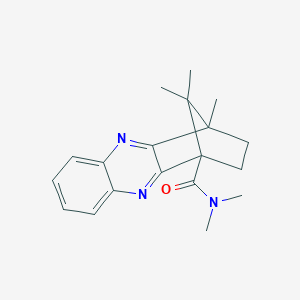
N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl) compounds are a class of organic compounds that contain a hydroxyethyl group (-CH2-CH2-OH) attached to a nitrogen atom . They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl) compounds typically involves the reaction of an amine with ethylene oxide or 2-chloroethanol . The exact method can vary depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl) compounds can be quite diverse, as the hydroxyethyl group can be attached to a wide variety of different molecular frameworks . The exact structure would depend on the specific compound .Chemical Reactions Analysis
N-(2-Hydroxyethyl) compounds can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of coordination complexes . They can also undergo reactions with CO2, which has been studied for potential applications in carbon capture .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-Hydroxyethyl) compounds can vary widely depending on the specific compound. Some general properties that many of these compounds share include good solubility in water and a relatively high boiling point .Wirkmechanismus
Target of Action
The primary target of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound interacts with its target, PPAR-α, exerting a variety of biological effects, some related to chronic inflammation and pain . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors cb1 and cb2 .
Biochemical Pathways
The compound affects the PPAR-α pathway, which plays a key role in the regulation of lipid metabolism and inflammation . It also influences the GPR55 and GPR119 pathways, which are involved in a variety of physiological processes .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and distributed in various tissues . They are excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .
Result of Action
The molecular and cellular effects of this compound’s action are related to its interaction with PPAR-α, GPR55, and GPR119. These interactions can lead to anti-inflammatory effects, pain relief, and other physiological changes .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, it could be studied for its potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide can be synthesized through the reaction of 2-aminothiophenol and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction yields a yellow crystalline solid that can be purified through recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide has been found to have potential applications in scientific research. It has been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-1-oxoisothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-6-5-13-11(15)10-7-8-3-1-2-4-9(8)12(16)17-10/h1-4,7,14H,5-6H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYRWAZJMNJTTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385425.png)

![Ethyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385428.png)

![Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B385434.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385436.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385437.png)





![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B385448.png)